molecular formula C5H10OS B14737280 Methylvinyloxyethyl sulfide CAS No. 6607-53-0

Methylvinyloxyethyl sulfide

Cat. No.: B14737280
CAS No.: 6607-53-0
M. Wt: 118.20 g/mol
InChI Key: AAOKKJCPGNXYLC-UHFFFAOYSA-N
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Description

Methylvinyloxyethyl sulfide is an organic compound with the molecular formula C5H10OS It contains a sulfide group, which is a sulfur atom bonded to two carbon atoms, and a vinyl ether group, which is an oxygen atom bonded to a vinyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylvinyloxyethyl sulfide can be synthesized through several methods. One common approach involves the reaction of vinyl ethers with thiols in the presence of a base. For example, the reaction of vinyl ethyl ether with methyl mercaptan in the presence of a base such as sodium hydroxide can yield this compound. The reaction typically occurs under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as transition metal complexes, can enhance the reaction efficiency and selectivity. Additionally, solvent selection plays a crucial role in optimizing the reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methylvinyloxyethyl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents such as lithium aluminum hydride.

    Substitution: The vinyl ether group can undergo nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted vinyl ethers.

Scientific Research Applications

Methylvinyloxyethyl sulfide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound can be used in the study of enzyme mechanisms involving sulfur-containing substrates.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methylvinyloxyethyl sulfide involves its interaction with various molecular targets. The sulfide group can participate in redox reactions, while the vinyl ether group can undergo nucleophilic substitution. These reactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s ability to form reactive intermediates, such as sulfoxides and sulfones, also contributes to its mechanism of action.

Comparison with Similar Compounds

Methylvinyloxyethyl sulfide can be compared with other sulfur-containing compounds, such as:

    Ethyl methyl sulfide: Similar structure but lacks the vinyl ether group.

    Vinyl ethyl sulfide: Contains a vinyl group but lacks the ether functionality.

    Methyl ethyl sulfoxide: Oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of both a sulfide group and a vinyl ether group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and various applications.

Conclusion

This compound is a compound with significant potential in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Further research into its properties and applications will likely uncover new uses and enhance our understanding of its mechanisms of action.

Properties

CAS No.

6607-53-0

Molecular Formula

C5H10OS

Molecular Weight

118.20 g/mol

IUPAC Name

1-ethenoxy-2-methylsulfanylethane

InChI

InChI=1S/C5H10OS/c1-3-6-4-5-7-2/h3H,1,4-5H2,2H3

InChI Key

AAOKKJCPGNXYLC-UHFFFAOYSA-N

Canonical SMILES

CSCCOC=C

Origin of Product

United States

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